molecular formula C11H11ClO3 B1585775 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid CAS No. 52240-25-2

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Cat. No. B1585775
CAS RN: 52240-25-2
M. Wt: 226.65 g/mol
InChI Key: SSAOBKRLGFAMTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 4-Chlorophenylacetic acid . 4-Chlorophenylacetic acid is a known compound with anticancer properties and is a potential therapeutic agent for the prevention or treatment of estrogen-sensitive breast cancer .


Synthesis Analysis

While specific synthesis methods for “4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid” are not available, similar compounds such as 4-Chlorophenylacetic acid and its derivatives have been synthesized through various methods .

Scientific Research Applications

Molecular Docking and Spectroscopic Analysis

A study conducted by Vanasundari et al. (2018) utilized molecular docking and vibrational, structural, electronic, and optical studies to investigate compounds similar to 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid. Their research highlighted the importance of such compounds in bonding, indicating potential biological activities and pharmacological importance. This study also delved into the nonlinear optical properties and theoretical Ultraviolet–Visible spectra, suggesting these compounds as good candidates for nonlinear optical materials Vanasundari et al., 2018.

Advanced Oxidation Processes

Research by Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a Fenton-like oxidation process, demonstrating the potential of advanced oxidation technologies for environmental remediation. This process, initiated by reactions involving similar compounds, showcases the role of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid analogs in enhancing the degradation of contaminants Bokare & Choi, 2011.

Photoelectrochemical Sensors

A study by Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on a heterojunction for detecting toxic chlorinated organic pollutants, using 4-Chlorophenol as a model. The research highlights the potential application of compounds like 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid in the fabrication of sensors for monitoring water quality Yan et al., 2019.

Synthesis and Characterization

Research on the synthesis and characterization of similar compounds has been conducted to understand their structural, vibrational, and electronic properties. Studies like those by Raju et al. (2015) contribute to the knowledge base on the synthesis methods, molecular structure, and potential applications of such compounds in various scientific domains Raju et al., 2015.

properties

IUPAC Name

4-(4-chlorophenyl)-3-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAOBKRLGFAMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201261362
Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

CAS RN

52240-25-2
Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52240-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-β-methyl-γ-oxobenzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201261362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-3-methyl-4-oxo-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.161
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid

Citations

For This Compound
2
Citations
M Espadinha, L Viejo, RMRM Lopes… - European Journal of …, 2020 - Elsevier
N-Methyl-d-aspartate receptors (NMDARs) are crucial for the normal function of the central nervous system (CNS), and fundamental in memory and learning-related processes. The …
Number of citations: 1 www.sciencedirect.com
M Espadinha, V Barcherini, LM Gonçalves, E Molins… - Pharmaceuticals, 2021 - mdpi.com
Gastric cancer is one of the deadliest cancers in modern societies, so there is a high level of interest in discovering new drugs for this malignancy. Previously, we demonstrated the …
Number of citations: 4 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.